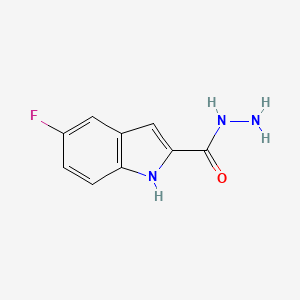

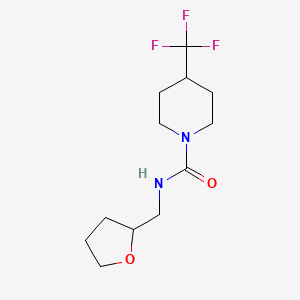

5-fluoro-1H-indole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C9H8FN3O . It has an average mass of 193.178 Da and a monoisotopic mass of 193.065140 Da . It is used for research and development purposes .

Synthesis Analysis

The synthesis of indole-based analogues, including 5-fluoro-1H-indole-2-carbohydrazide, commences with the synthesis of the intermediate (I). This intermediate is synthesized by reacting methyl 5-fluoro-1H-indole-2-carboxylate with a mixture of methanolic hydrazine .Molecular Structure Analysis

The molecule is essentially planar . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 1 freely rotating bond . The molecule’s polar surface area is 71 Ų .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ . Its index of refraction is 1.690, and it has a molar refractivity of 51.0±0.3 cm³ . The compound’s ACD/LogP is -0.06, and its ACD/LogD (pH 5.5) is 0.40 . The polarizability of the compound is 20.2±0.5 10^-24 cm³, and its surface tension is 65.6±3.0 dyne/cm . The molar volume of the compound is 133.6±3.0 cm³ .Aplicaciones Científicas De Investigación

Antiproliferative Activities

This compound has been evaluated for its antiproliferative activities against the National Cancer Institute 60 (NCI60) human cancer cell line panel. It’s part of a study on indole derivatives for their potential microtubule-destabilising effects in cancer treatment .

Antiviral Activity

Indole derivatives, including those with the 5-fluoro-1H-indole-2-carbohydrazide structure, have been investigated for antiviral activity against a broad range of RNA and DNA viruses .

Electrochemical Properties

A series of indole-based-sulfonamide derivatives synthesized from 5-fluoro-1H-indole-3-carbohydrazide have been studied for their electrochemical properties . These studies are crucial for developing new materials with potential electronic applications .

Therapeutic Potential

The indole scaffold, which includes compounds like 5-fluoro-1H-indole-2-carbohydrazide, is known for its therapeutic potential . Research has explored its broader applications in medicine, particularly due to its biological accessibility and cellular interaction .

Mecanismo De Acción

Target of Action

5-Fluoro-1H-indole-2-carbohydrazide is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been found to exhibit potent antiviral activity against a broad range of RNA and DNA viruses .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The electrochemical behavior of indole derivatives has been investigated, which can provide insights into their pharmacokinetic properties .

Result of Action

Indole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of 5-fluoro-1H-indole-2-carbohydrazide may be influenced by various environmental factors. For instance, the redox behavior of indole derivatives varies due to the nature of substitutions in the indole sulfonamide moiety

Propiedades

IUPAC Name |

5-fluoro-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDHWGKGJUROAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1H-indole-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2921679.png)

![1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2921688.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)

![N-(3-methylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2921693.png)

![N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2921698.png)

![2,2-Diethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2921699.png)